N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c22-14-5-7-15(8-6-14)31(28,29)25-11-9-13(10-12-25)21(27)24-18-16-3-1-2-4-17(16)30-19(18)20(23)26/h1-8,13H,9-12H2,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCIIPIDNFVSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions The piperidine ring can be synthesized separately and then coupled with the benzofuran derivative
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide may have several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several piperidine-4-carboxamide derivatives, as outlined below. Key differences lie in substituent groups, molecular weight, and reported biological activities.
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula: C₁₉H₁₈FN₃O₄S.
Key Research Findings and Mechanistic Insights
Role of Sulfonamide Groups: The 4-fluorobenzenesulfonyl group in the target compound may enhance binding to hydrophobic pockets in target proteins, similar to the 4-chlorobenzenesulfonyl group in the benzothiazole derivative . Sulfonamides are known to interact with ATP-binding sites in kinases or viral proteases .
Benzofuran vs. Benzothiazole : The benzofuran ring in the target compound offers a planar aromatic system distinct from the benzothiazole in ’s compound. Benzothiazoles are often associated with antitumor and antimicrobial activities, while benzofurans are explored for anti-inflammatory and CNS-targeting effects .
Fluorine Substitution: The 4-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated analogs, as seen in the SARS-CoV-2 inhibitors from .
Biological Activity
N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety and a piperidine ring substituted with a sulfonyl group. Its molecular formula is C₁₈H₁₈FNO₃S, and it has a molecular weight of approximately 357.41 g/mol.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Carbonic Anhydrase : Similar compounds have shown inhibitory effects on human carbonic anhydrases (hCA), particularly isoforms hCA IX and XII, which are associated with tumor growth and metastasis. The sulfonamide group in the structure is crucial for binding to the enzyme's active site, providing selectivity against certain isoforms .
- Interaction with Cannabinoid Receptors : Studies suggest that derivatives of piperidine compounds can interact with cannabinoid receptors, potentially influencing pain pathways and appetite regulation. This interaction may offer therapeutic benefits in conditions like chronic pain and obesity .
Biological Activity Data
Table 1 summarizes key findings regarding the biological activity of this compound and related compounds.
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | hCA IX Inhibition | 0.84 | Tumor-associated carbonic anhydrase |
| Benzoylpiperidine derivative | MAGL Inhibition | 0.80 | Monoacylglycerol lipase |
| Sulfonamide derivative | hCA II Inhibition | Low nanomolar | Cytosolic carbonic anhydrase |
Case Study 1: Inhibition of Tumor Growth
A study evaluated the anti-tumor effects of the compound in vitro using various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer cells, with IC50 values ranging from 7.9 to 92 µM, suggesting potential as a chemotherapeutic agent .
Case Study 2: Analgesic Effects
Another investigation focused on the analgesic properties of related piperidine derivatives. The findings suggested that these compounds could modulate pain pathways through cannabinoid receptor interaction, providing a basis for their use in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
